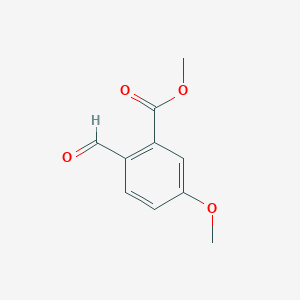

Methyl 2-formyl-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIQGLSIXZFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77620-05-4 | |

| Record name | methyl 2-formyl-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Aldehydes and Esters in Chemical Synthesis

Aryl aldehydes and esters are fundamental functional groups in the world of chemical synthesis, each contributing unique reactivity and utility.

Aryl aldehydes are organic compounds where an aldehyde group is directly attached to an aromatic ring. wisdomlib.org This structural feature makes them crucial building blocks in the creation of a wide range of organic molecules. wisdomlib.orgnih.gov They are instrumental in forming new carbon-carbon bonds, a cornerstone of organic synthesis. bohrium.com Their versatility is showcased in their use for producing various derivatives, including chalcones and Schiff bases. wisdomlib.org Furthermore, aryl aldehydes are key reactants in the synthesis of complex heterocyclic compounds like 1, 2, 4, 5-tetrasubstituted imidazoles. wisdomlib.org The development of efficient methods for synthesizing aryl aldehydes is an area of active research, highlighting their importance in the chemical and pharmaceutical industries. nih.govresearchgate.net

Esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. allen.in They are widely found in nature, contributing to the characteristic scents of many fruits and flowers. solubilityofthings.comreagent.co.uk In the laboratory and in industry, esters are valued for their role as versatile intermediates in synthesizing more complex molecules. solubilityofthings.comnumberanalytics.com They are integral to the production of a vast array of commercial products, including polymers, plasticizers, solvents, and even pharmaceuticals like aspirin. solubilityofthings.comebsco.com The process of forming esters, known as esterification, is a fundamental reaction in organic chemistry. allen.inreagent.co.uk

The presence of both an aryl aldehyde and an ester group within the same molecule, as in methyl 2-formyl-5-methoxybenzoate, creates a compound with multiple reactive sites, offering chemists a powerful tool for constructing intricate molecular architectures.

Positional Isomerism and Its Impact on Reactivity Profiles

The arrangement of substituents on a benzene (B151609) ring, known as positional isomerism, has a profound impact on the reactivity of the molecule. In a disubstituted benzene, there are three possible arrangements for two substituents: ortho (1,2-), meta (1,3-), and para (1,4-). doubtnut.com These isomers often exhibit different physical and chemical properties due to the electronic and steric interactions between the substituents.

The reactivity of a substituted benzene ring towards electrophilic substitution is influenced by the nature of the existing substituents. hrpatelpharmacy.co.in These groups can either activate or deactivate the ring towards further substitution. Activating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles, and typically direct incoming groups to the ortho and para positions. hrpatelpharmacy.co.inuobasrah.edu.iq Conversely, deactivating groups withdraw electron density from the ring, making it less reactive, and generally direct incoming groups to the meta position. hrpatelpharmacy.co.instackexchange.com

The specific arrangement of the formyl and methoxy (B1213986) groups in methyl 2-formyl-5-methoxybenzoate, where the formyl group is ortho to the ester and the methoxy group is meta to the ester, creates a unique reactivity profile that is exploited in its synthetic applications.

Advanced Applications of Methyl 2 Formyl 5 Methoxybenzoate As a Strategic Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Molecular Architectures

The strategic placement of functional groups in Methyl 2-formyl-5-methoxybenzoate makes it an ideal starting material for constructing complex molecular frameworks, including heterocyclic and polycyclic systems.

This compound is a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netethernet.edu.et One notable application is in the synthesis of quinoline (B57606) derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. nih.gov

The formyl group of this compound can participate in condensation reactions, such as the Friedländer annulation, with compounds containing an active methylene (B1212753) group adjacent to an amino group to form the quinoline ring system. uga.edu For example, it can be reacted with substituted anilines or other suitable nitrogen-containing compounds to construct the quinoline scaffold. The specific reaction conditions and the nature of the reactants determine the final substitution pattern on the quinoline ring. A related compound, 4-formyl-2-methylbenzoate, has been used in a Perkin reaction with 2-methyl-8-hydroxyquinoline to synthesize new 8-hydroxyquinoline (B1678124) derivatives, highlighting the utility of formyl-substituted benzoates in building complex heterocyclic systems. iucr.org

The synthesis of quinoline derivatives often involves cyclization reactions where the formyl group plays a key role. chemijournal.com These reactions can be catalyzed by various reagents and are adaptable for creating a library of substituted quinolines for drug discovery and materials science applications.

The reactivity of this compound extends to the construction of more complex polycyclic and fused ring systems. researchgate.net Its functional groups can be manipulated to facilitate intramolecular cyclizations, leading to the formation of additional rings fused to the initial benzene (B151609) ring.

For instance, the formyl and ester groups can be transformed into other functionalities that can then react with each other or with other parts of the molecule to create fused ring structures. This strategic functional group interconversion makes it a valuable building block for synthesizing complex natural products and their analogues. The ability to construct intricate molecular architectures efficiently is a significant advantage in modern organic synthesis. aaronchem.com

Role as an Intermediate for Diverse Chemical Targets

Beyond its use in building complex ring systems, this compound serves as a key intermediate for a variety of important chemical targets, including pharmacologically active molecules and scaffolds for natural product analogues.

A significant application of this compound is as an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. guidechem.comhsppharma.comguidechem.com

PPAR Activators: PPARs are a group of nuclear receptor proteins that play a crucial role in regulating metabolism. Activators of these receptors are used in the treatment of metabolic diseases like type 2 diabetes. broadinstitute.org this compound is a known intermediate in the synthesis of these activators. chemicalbook.com

PTP1B Inhibitors: PTP1B is an enzyme that is a negative regulator of the insulin (B600854) signaling pathway. Inhibiting PTP1B is a promising strategy for the treatment of type 2 diabetes and obesity. This compound is used to prepare 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have shown potential as PTP1B inhibitors. guidechem.comhsppharma.comguidechem.com

The synthesis of these specialized intermediates highlights the importance of this compound in medicinal chemistry and drug discovery.

Natural products are a rich source of inspiration for the development of new drugs. However, their complex structures often make them difficult to synthesize. Chemists often design and synthesize simplified analogues of natural products that retain their biological activity but are easier to prepare. rsc.org

This compound can be used as a starting material to construct the core scaffolds of natural product analogues. Its versatile functional groups allow for the introduction of various side chains and functional groups found in natural products. This approach, often referred to as diverted total synthesis or function-oriented synthesis, allows for the creation of libraries of compounds that can be screened for biological activity. rsc.org

Applications in the Synthesis of Specialty Chemicals and Materials Precursors

The utility of this compound is not limited to the pharmaceutical industry. It also finds applications in the synthesis of specialty chemicals and precursors for advanced materials.

The reactive nature of its functional groups makes it a valuable building block for creating polymers, dyes, and other materials with specific properties. For example, the formyl group can be used in polymerization reactions or to attach the molecule to a surface. The aromatic ring and other functional groups can be modified to tune the electronic and optical properties of the resulting materials.

The synthesis of novel Schiff base compounds, which have applications in materials science due to their photophysical and photochemical properties, can be achieved using derivatives of formyl-substituted benzoates. researchgate.net This demonstrates the potential of this compound as a precursor for functional organic materials.

Derivations from Renewable Resources (e.g., Cashew Nut Shell Liquid)

The exploration of renewable feedstocks for the synthesis of valuable chemical compounds is a cornerstone of sustainable chemistry. Cashew Nut Shell Liquid (CNSL), a readily available and abundant byproduct of the cashew industry, has emerged as a promising renewable resource for the production of fine and industrial chemicals. udsm.ac.tzresearchgate.net Research has successfully demonstrated the conversion of components of CNSL into strategic building blocks for organic synthesis, including derivatives of formyl-methoxybenzoates.

A notable study has detailed the synthesis of methyl 2-formyl-6-methoxybenzoate, a structural isomer of this compound, from anacardic acid, a primary constituent of CNSL. udsm.ac.tz This multi-step synthesis highlights the potential of agro-waste as a viable starting material for complex aromatic compounds.

The synthetic pathway commences with the isolation of anacardic acid from Cashew Nut Shell Liquid. udsm.ac.tz The process then proceeds through a series of chemical transformations to yield the target aldehyde. The key steps of this conversion are outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Anacardic acid | - | (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate |

| 2 | (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate | Hydrogen, 10% Palladium-carbon | methyl 2-methoxy-6-pentadecylbenzoate |

| 3 | methyl 2-methoxy-6-pentadecylbenzoate | - | (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate |

| 4 | (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate | Ozonolysis | methyl 2-formyl-6-methoxybenzoate |

This table details the synthetic route from anacardic acid, a component of CNSL, to methyl 2-formyl-6-methoxybenzoate as demonstrated in research. udsm.ac.tz

This synthetic route showcases the resourcefulness of Cashew Nut Shell Liquid as a renewable starting material for producing valuable chemical intermediates. udsm.ac.tz The process leverages the inherent chemical structures within CNSL, transforming them into more functionalized molecules suitable for a range of applications in organic synthesis. udsm.ac.tz

Theoretical and Computational Chemistry Investigations on Methyl 2 Formyl 5 Methoxybenzoate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of Methyl 2-formyl-5-methoxybenzoate. These studies begin with geometry optimization to find the most stable three-dimensional arrangement of the molecule, which corresponds to the minimum energy state on the potential energy surface. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined.

Electronic properties are subsequently calculated to describe the distribution and energy of electrons within the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution from a charge-neutral perspective. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the most negative regions are expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, while positive regions would be associated with the hydrogen atoms.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10O4 | scispace.com |

| Molecular Weight | 194.18 g/mol | scispace.com |

| Topological Polar Surface Area | 52.6 Ų | scispace.com |

| Rotatable Bond Count | 4 | scispace.com |

| Hydrogen Bond Acceptor Count | 4 | scispace.com |

| Complexity | 214 | scispace.com |

Density Functional Theory (DFT) Applications in Reactivity and Regioselectivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting how and where a molecule is likely to react. researchgate.net Conceptual DFT, a subfield of DFT, defines chemical reactivity indices that help in understanding and predicting the course of chemical reactions. acs.org These indices are derived from the change in electron density and can forecast the most favorable sites for nucleophilic or electrophilic attack.

For this compound, the key reactive sites are the formyl group, the ester group, and the aromatic ring. DFT-based reactivity descriptors can quantify the reactivity of these different sites.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They help identify the most electrophilic (prone to receiving electrons) and nucleophilic (prone to donating electrons) sites within the molecule.

Local Reactivity Descriptors: Localized versions of these indices can pinpoint which atom within a functional group is the most reactive. For instance, in a reaction involving a nucleophilic addition to the formyl group, calculations can confirm that the carbonyl carbon is the most electrophilic center.

These computational tools are invaluable for predicting the regioselectivity of reactions, such as electrophilic aromatic substitution, by determining which positions on the benzene (B151609) ring are most activated or deactivated by the existing substituents. rsc.org The interplay between the electron-donating methoxy group and the electron-withdrawing formyl and methyl ester groups dictates the reactivity of the aromatic ring.

Computational Modeling of Reaction Mechanisms and Transition States

Beyond predicting static reactivity, computational chemistry allows for the dynamic simulation of reaction pathways. rsc.org This involves mapping the potential energy surface of a reaction to identify all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, this modeling can be applied to various transformations:

Nucleophilic Addition to the Formyl Group: The mechanism of reactions such as additions of Grignard reagents or Wittig reagents can be modeled step-by-step. Computational modeling can determine the activation energy of the transition state, providing insight into the reaction rate.

Ester Hydrolysis: The pathway for the saponification of the methyl ester group can be elucidated, including the formation of the tetrahedral intermediate and its subsequent collapse.

Electrophilic Aromatic Substitution: The energy profiles for the formation of sigma complexes (arenium ions) during reactions like nitration or halogenation can be calculated to predict the most likely substitution pattern.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. This not only helps in understanding known reactions but also in designing new synthetic routes and predicting their outcomes. figshare.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. Additionally, they can explore the conformational landscape of flexible molecules.

Conformational Analysis: this compound has several rotatable bonds, leading to different possible conformers. Computational studies on the closely related methyl 2-methoxybenzoate (B1232891) have revealed the existence of two stable conformers, syn and anti, arising from the orientation of the methoxy group relative to the ester. The anti conformer was found to be more stable by approximately 5 kJ/mol. Similar conformational complexity is expected for this compound due to the rotation around the C-C bond connecting the formyl group and the C-O bonds of the ester and methoxy groups. researchgate.net Computational scans of the potential energy surface as a function of dihedral angles can identify the most stable conformers and the energy barriers between them.

Spectroscopic Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Calculated ¹H and ¹³C NMR spectra can be correlated with experimental data to confirm the structure of the molecule. A patent for the synthesis of this compound reports its experimental ¹H NMR spectrum, which can be used for such a comparison.

Table 2: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity & Integration | Assignment |

|---|---|---|

| 9.92 | s, 1H | Formyl Proton (-CHO) |

| 8.20-8.21 | d, 1H | Aromatic Proton |

| 8.08-8.11 | dd, 1H | Aromatic Proton |

| 7.37-7.39 | d, 1H | Aromatic Proton |

| 3.94 | s, 3H | Methoxy or Ester Methyl Protons |

| 3.83 | s, 3H | Methoxy or Ester Methyl Protons |

Solvent: DMSO-d6, Frequency: 300MHz. Source:

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These theoretical spectra, when properly scaled, show good agreement with experimental measurements and aid in the assignment of vibrational modes to specific functional groups.

Thermochemical Properties and Energetic Stability Analysis

The energetic stability of a compound is described by its thermochemical properties, most notably its standard enthalpy of formation (ΔfH°). This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It can be determined both experimentally, through techniques like static-bomb combustion calorimetry, and computationally. rsc.org

Table 3: Calculated Gas-Phase Standard Molar Enthalpy of Formation for a Related Compound

| Compound | ΔfH°(g, 298.15 K) (kJ·mol⁻¹) | Method | Source |

|---|---|---|---|

| Methyl 2-methoxybenzoate | -448.5 ± 2.8 | G4 (Computational) | rsc.org |

Advanced Spectroscopic and Characterization Methodologies in the Study of Methyl 2 Formyl 5 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Methyl 2-formyl-5-methoxybenzoate. Both ¹H and ¹³C NMR provide unambiguous evidence for the compound's molecular framework by detailing the chemical environment of each hydrogen and carbon atom.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals confirm the presence and connectivity of the various functional groups. The spectrum distinctly shows signals for the aromatic protons, the methoxy (B1213986) groups, and the aldehyde proton. For instance, a patent for the preparation of a related compound, methyl 5-formyl-2-methoxybenzoate, provides specific ¹H NMR data in a deuterated solvent. google.com

Table 1: Representative ¹H NMR Data for Methyl 5-formyl-2-methoxybenzoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | 9.92 | s | 1H | Aldehyde (-CHO) |

| H-b | 8.20-8.21 | d | 1H | Aromatic |

| H-c | 8.08-8.11 | dd | 1H | Aromatic |

| H-d | 7.37-7.39 | d | 1H | Aromatic |

| H-e | 3.94 | s | 3H | Ester Methoxy (-COOCH₃) |

| H-f | 3.83 | s | 3H | Ether Methoxy (-OCH₃) |

Data reported in DMSO-d₆ at 300 MHz. google.com

¹³C NMR spectroscopy complements the proton data by identifying all carbon atoms in the molecule, including the quaternary carbons of the benzene (B151609) ring and the carbonyl carbons of the ester and aldehyde groups. Public chemical databases confirm the availability of ¹³C NMR spectra for this compound. nih.gov The chemical shifts are indicative of the electronic environment of each carbon, with the carbonyl carbons appearing significantly downfield. For comparison, the detailed ¹H and ¹³C NMR data for a structurally similar analogue, Methyl 2-formyl-3-hydroxy-5-methoxybenzoate, have been reported and serve as a valuable reference for spectral interpretation. rsc.org

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as ESI-TOF (Electrospray Ionization-Time of Flight), can determine the mass of the parent ion with high accuracy, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₀O₄. nih.govrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking at the most labile bonds. For this compound, likely fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), or the loss of the formyl radical (-CHO). Analysis of the fragmentation of related benzoate (B1203000) derivatives, such as methyl 2-hydroxybenzoate, provides a model for predicting these pathways. docbrown.info Furthermore, advanced techniques like ESI mass spectrometry have been used to characterize complex supramolecular structures involving derivatives of this compound, demonstrating the method's utility in mechanistic studies. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for Methyl 5-formyl-2-methoxybenzoate Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.06518 | 136.9 |

| [M+Na]⁺ | 217.04712 | 146.0 |

| [M-H]⁻ | 193.05062 | 141.3 |

| [M+NH₄]⁺ | 212.09172 | 156.8 |

| [M+K]⁺ | 233.02106 | 145.4 |

Data from computational predictions provide a reference for ion mobility mass spectrometry experiments. uni.lu

X-ray Crystallography for Solid-State Structure Determination (relevant for related analogues)

While a specific crystal structure for this compound is not widely reported, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Studies on a variety of multi-substituted benzaldehyde (B42025) derivatives have been successfully analyzed using this technique, providing crucial insights into their molecular geometry and intermolecular interactions. nih.govrsc.orgresearchgate.netnih.gov

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile solid compounds. Commercial suppliers often provide a certificate of analysis where the purity is quantified by HPLC, with values as high as 99.85% being reported.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique used for analyzing volatile and thermally stable compounds. It is particularly useful for purity assessment, with some suppliers specifying a purity of greater than 98.0% by GC. tcichemicals.com In a research context, GC-MS is invaluable for monitoring reaction progress by separating and identifying starting materials, intermediates, and products in a reaction mixture. nih.gov The use of GC-MS in the analysis of complex mixtures containing various chemical constituents, including aromatic esters, highlights its capability in detailed sample profiling. scielo.org.za The combination of chromatographic separation with mass spectrometric detection allows for the confident identification of even trace-level impurities.

Systematic Study of Derivatives and Analogues of Methyl 2 Formyl 5 Methoxybenzoate

Structure-Reactivity Relationship Analysis in Modified Analogues

In modified analogues, alterations to these functional groups or the introduction of new substituents can dramatically alter the structure-reactivity profile. For instance, the formyl group is a highly versatile handle for a variety of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo nucleophilic attack to form new carbon-carbon bonds through reactions like the aldol (B89426) condensation or the Wittig reaction. The presence of the methoxy (B1213986) group enhances the electron density at the ortho and para positions, potentially influencing the regioselectivity of reactions involving the aromatic ring.

Computational studies on related molecules, such as formyl and methoxy α-naphthalene derivatives, have shown that the interplay between such groups affects the molecule's energetics and reactivity. nih.gov Natural bond orbital (NBO) calculations can be employed to understand the intramolecular interactions, such as hydrogen bonding, and the electronic distribution, which in turn governs the reactivity at different sites of the molecule. nih.gov For instance, the electrophilicity of the formyl carbon and the nucleophilicity of the aromatic ring are key determinants of its reaction profile.

Comparative Study of Positional Isomers (e.g., Methyl 5-formyl-2-methoxybenzoate, Methyl 3-formyl-5-methoxybenzoate)

A comparative study of the positional isomers of Methyl 2-formyl-5-methoxybenzoate reveals the profound impact of substituent placement on the chemical and physical properties of these compounds. The most studied isomers include Methyl 5-formyl-2-methoxybenzoate and Methyl 3-formyl-5-methoxybenzoate.

Methyl 5-formyl-2-methoxybenzoate is a key intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. chemicalbook.com Its synthesis is well-documented, often starting from methyl 2-methoxybenzoate (B1232891) (methyl o-anisate) and employing a formylation reaction, such as the Duff reaction with hexamethylenetetramine in trifluoroacetic acid or methanesulfonic acid. prepchem.comgoogle.com This isomer has a melting point of 87°C. chemicalbook.com

Methyl 3-formyl-5-methoxybenzoate can be synthesized from 3-hydroxy-5-(methoxycarbonyl)benzoate in a multi-step process. researchgate.net The different placement of the formyl group relative to the methoxy and ester groups in these isomers leads to distinct electronic and steric environments, which in turn affects their reactivity and utility in synthesis.

The following table provides a comparative overview of the key properties of this compound and its positional isomers.

| Property | This compound | Methyl 5-formyl-2-methoxybenzoate | Methyl 3-formyl-5-methoxybenzoate |

| CAS Number | 77620-05-4 ambeed.com | 78515-16-9 chemicalbook.com | 120112-36-7 |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol nih.gov | 194.18 g/mol |

| Melting Point | Not readily available | 87 °C chemicalbook.com | Not readily available |

| Key Synthetic Precursor | 2-Hydroxy-5-methoxybenzaldehyde (speculative) | Methyl 2-methoxybenzoate prepchem.com | 3-Hydroxy-5-(methoxycarbonyl)benzoate researchgate.net |

| Known Applications | Building block in organic synthesis fluorochem.co.uk | Intermediate for PPAR activators and PTP1B inhibitors chemicalbook.com | Intermediate in organic synthesis |

The relative positions of the electron-withdrawing formyl group and the electron-donating methoxy group influence the electron density distribution across the aromatic ring, impacting the sites susceptible to electrophilic or nucleophilic attack.

Exploration of Different Ester and Aromatic Substituent Variations (e.g., halogenated, amino derivatives)

The functional group handles on the this compound scaffold allow for the exploration of a wide range of derivatives with varied electronic and steric properties.

Halogenated Derivatives: The introduction of halogen atoms onto the aromatic ring of these scaffolds is a common strategy to create versatile intermediates for cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the synthesis of 3-bromo-5-methoxybenzoic acid derivatives can serve as a precursor for more complex molecules. While specific examples for the direct halogenation of this compound are not abundant in the literature, methods used for related compounds, such as the use of N-bromosuccinimide (NBS), could likely be applied. cas.cn

Amino Derivatives: The synthesis of amino derivatives opens up avenues for a vast array of further functionalization, including diazotization reactions and amide bond formations. A related compound, Methyl 2-amino-5-methoxybenzoate, is known and can be synthesized. nih.gov The introduction of an amino group can be achieved through the reduction of a nitro group, which in turn can be introduced via nitration of the aromatic ring. The conditions for such a nitration would need to be carefully controlled to avoid oxidation of the formyl group.

The following table summarizes some of the potential and known variations of the ester and aromatic substituents.

| Derivative Type | Example Compound | Synthetic Approach | Potential Applications |

| Halogenated | Methyl 2-formyl-X-halo-5-methoxybenzoate | Electrophilic halogenation (e.g., with NBS or NCS) | Intermediates for cross-coupling reactions |

| Amino | Methyl 2-formyl-X-amino-5-methoxybenzoate | Nitration followed by reduction | Building blocks for heterocycles and amides |

| Hydroxymethyl | Methyl 2-(hydroxymethyl)-5-methoxybenzoate | Reduction of the formyl group (e.g., with NaBH₄) | Precursors for ethers and esters |

| Carboxylic Acid | 2-Formyl-5-methoxybenzoic acid | Hydrolysis of the methyl ester | Starting material for other esters and amides |

Development of New Synthetic Routes for Diversified Derivatives

The development of new and efficient synthetic routes to access diversified derivatives of this compound is crucial for expanding their applications in various fields of chemistry. While specific routes for the title compound are not extensively reported, the synthetic strategies employed for its isomers can provide valuable insights.

Furthermore, multi-component reactions (MCRs) represent a powerful tool for the rapid generation of molecular diversity. The use of ortho-formylbenzoates, such as Methyl 2-formylbenzoate (B1231588), in Ugi-type reactions has been shown to be an effective strategy for the synthesis of complex heterocyclic systems like tetrazolyl-isoindolinones. researchgate.net Applying such MCR strategies to this compound could provide a streamlined access to novel and potentially bioactive scaffolds.

The synthesis of penicillide (B1663092) analogues has involved the coupling of substituted phenols with formyl-methoxybenzoate derivatives, indicating that etherification reactions are also a viable route to more complex structures. cas.cn The development of novel catalysts and reaction conditions for these transformations will continue to be an active area of research, enabling the synthesis of a wider range of derivatives with tailored properties.

Future Research Directions and Unexplored Avenues for Methyl 2 Formyl 5 Methoxybenzoate

Continuous Flow Chemistry Applications in Synthesis

The synthesis and transformation of fine chemicals and pharmaceuticals are increasingly benefiting from the adoption of continuous flow chemistry. rsc.orgseqens.commt.comstolichem.comwarwick.ac.ukmanufacturingchemist.comlonza.commst.eduunimi.it This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for seamless scale-up.

Future research should focus on developing and optimizing continuous flow protocols for the synthesis and derivatization of methyl 2-formyl-5-methoxybenzoate. This would involve the design of suitable reactor configurations, such as packed-bed reactors for heterogeneous catalysts or microreactors for highly exothermic reactions, and the integration of in-line analytical techniques for real-time monitoring and control. mt.com

Mechanistic Investigations Utilizing Advanced In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for gaining real-time insights into reacting systems. zhaw.chbohrium.comlongdom.orgnih.govresearchgate.netacs.orgmt.comrsc.orged.ac.uknih.gov

Applying in situ FTIR spectroscopy to the catalytic transformations of this compound would allow for the monitoring of reactant consumption, product formation, and the detection of transient intermediates on the catalyst surface or in solution. zhaw.chbohrium.comnih.govacs.orgmt.com This information is invaluable for elucidating reaction pathways and identifying rate-determining steps.

Similarly, in situ NMR spectroscopy can provide detailed structural information about intermediates and products in the liquid phase, helping to unravel complex reaction networks. longdom.orgresearchgate.netrsc.orged.ac.uknih.gov For instance, studying the reduction or oxidation of the formyl group in real-time could reveal the formation of hemiacetals or other transient species that are not observable by conventional offline analysis.

Theoretical Prediction and Experimental Validation of Novel Reactivity

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the reactivity of organic molecules and elucidating reaction mechanisms at the atomic level. nih.govrsc.orgcanterbury.ac.ukchemrxiv.orgamazonaws.comacs.orgresearchgate.netnih.govnih.govacs.org

Future research should leverage DFT calculations to predict the reactivity of the different functional groups in this compound towards various reagents and catalysts. For example, computational models can be used to:

Predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring. rsc.orgchemrxiv.orgamazonaws.comacs.org

Calculate the activation barriers for different reaction pathways, thereby predicting the most favorable reaction conditions. acs.orgresearchgate.netnih.govnih.gov

Simulate the interaction of the molecule with a catalyst surface to guide the design of more efficient catalysts.

These theoretical predictions would then need to be validated through carefully designed experiments. This synergistic approach, combining computational modeling with experimental work, will accelerate the discovery of novel reactions and applications for this compound.

Design and Synthesis of Advanced Materials via Formylbenzoate Scaffolds

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

One exciting and largely unexplored avenue is the use of this compound or its derivatives in the synthesis of metal-organic frameworks (MOFs) . rsc.organalis.com.myresearchgate.netunito.itnih.gov The carboxylic acid that can be derived from the formyl group, along with the existing ester and methoxy (B1213986) functionalities, could act as a multidentate ligand for the construction of novel MOFs with interesting porous structures and potential applications in gas storage, separation, and catalysis.

Another promising area is the development of conductive polymers . Aromatic aldehydes are known precursors for the synthesis of various conjugated polymers. researchgate.nettandfonline.comnih.govresearchgate.netmdpi.com The formyl group of this compound could be utilized in polymerization reactions, such as Schiff base condensation, to create novel polymers. The methoxy and ester substituents would be expected to influence the electronic properties, solubility, and processability of the resulting materials.

Table 2: Potential Advanced Materials from this compound Scaffolds

| Material Class | Synthetic Strategy | Potential Application | Research Focus |

| Metal-Organic Frameworks (MOFs) | Use of the derived carboxylic acid as a ligand | Gas storage, separation, catalysis | Design of novel porous structures, tuning of pore functionality. |

| Conductive Polymers | Polymerization via the formyl group (e.g., Schiff base condensation) | Organic electronics, sensors | Control of electronic properties, solubility, and processability. |

This compound stands as a molecule with considerable, yet underexplored, potential. The future research directions outlined in this article, spanning from fundamental catalyst development and mechanistic studies to the application-driven design of advanced materials, provide a clear roadmap for unlocking its scientific and technological value. By pursuing these avenues, the scientific community can harness the unique chemical features of this compound to drive innovation in catalysis, synthetic chemistry, and materials science.

Q & A

Q. Why do studies report divergent yields for this compound in Grignard reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.